4-Bromo-1-chloro-6,8-difluoroisoquinoline

Lipophilicity Medicinal Chemistry ADME

Sourcing a polyhalogenated isoquinoline with predictable, orthogonal reactivity often leads to dead ends or impure lots. This building block solves that: - C4-Br enables initial Suzuki/Buchwald coupling, followed by C1-Cl SNAr displacement. - 6,8-F2 substitution tunes ring electronics and raises LogP to ~3.93, enhancing passive permeability. - Supplied at 98% purity, it eliminates additional purification steps, accelerating SAR library synthesis and late-stage functionalization.

Molecular Formula C9H3BrClF2N
Molecular Weight 278.48 g/mol
CAS No. 1823513-87-6
Cat. No. B1381377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-chloro-6,8-difluoroisoquinoline
CAS1823513-87-6
Molecular FormulaC9H3BrClF2N
Molecular Weight278.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=CN=C2Cl)Br)F)F
InChIInChI=1S/C9H3BrClF2N/c10-6-3-14-9(11)8-5(6)1-4(12)2-7(8)13/h1-3H
InChIKeyLIIPMUYGHDALGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-chloro-6,8-difluoroisoquinoline (CAS 1823513-87-6): A Polyhalogenated Isoquinoline Building Block for Cross-Coupling-Driven Discovery


4-Bromo-1-chloro-6,8-difluoroisoquinoline (CAS 1823513-87-6) is a polyhalogenated isoquinoline derivative with the molecular formula C9H3BrClF2N and a molecular weight of 278.48 g/mol . This heterocyclic building block features a unique halogen substitution pattern—bromine at the C4 position, chlorine at C1, and fluorine atoms at C6 and C8—that enables sequential, orthogonal cross-coupling strategies in medicinal chemistry and materials science . The compound is typically supplied at 98% purity and is intended for research and development applications .

4-Bromo-1-chloro-6,8-difluoroisoquinoline: Why 6,8-Difluoro or 4-Bromo-1-chloro Analogs Cannot Be Interchanged


Generic substitution of 4-bromo-1-chloro-6,8-difluoroisoquinoline with structurally related isoquinolines (e.g., 4-bromo-1-chloroisoquinoline, 6,8-difluoroisoquinoline, or 1-chloro-6,8-difluoroisoquinoline) fails because the specific halogen substitution pattern dictates both the reactivity sequence in multi-step syntheses and the lipophilicity profile that governs downstream biological or material properties . The C4 bromine provides a site for Pd-catalyzed cross-coupling, the C1 chlorine is susceptible to nucleophilic aromatic substitution, and the electron-withdrawing 6,8-difluoro substituents modulate ring electronics and LogP . Removing any single halogen alters the synthetic trajectory and the physicochemical properties of the resulting molecules, making direct replacement without re-optimization of synthetic and biological workflows impractical .

Quantitative Differentiation of 4-Bromo-1-chloro-6,8-difluoroisoquinoline (CAS 1823513-87-6) vs. Closest Analogs


Lipophilicity (LogP) Comparison vs. 4-Bromo-1-chloroisoquinoline

The addition of 6,8-difluoro substitution increases the calculated LogP from ~3.34-3.65 for 4-bromo-1-chloroisoquinoline [1] to 3.9289 for 4-bromo-1-chloro-6,8-difluoroisoquinoline . This 0.28-0.59 unit increase in LogP corresponds to an approximately 2- to 4-fold increase in lipophilicity (logarithmic scale), potentially enhancing membrane permeability in cell-based assays [2].

Lipophilicity Medicinal Chemistry ADME

Halogen Reactivity Hierarchy: Orthogonal Cross-Coupling Potential vs. 1-Chloro-6,8-difluoroisoquinoline

4-Bromo-1-chloro-6,8-difluoroisoquinoline possesses a C4 bromine atom, which is absent in 1-chloro-6,8-difluoroisoquinoline (CAS 1368690-06-5) . The presence of bromine at the C4 position enables participation in Pd-catalyzed Suzuki-Miyaura and related cross-coupling reactions, whereas the C1 chlorine can undergo nucleophilic aromatic substitution (SNAr) under orthogonal conditions . This dual-reactivity profile allows for sequential, site-selective derivatization that is not possible with 1-chloro-6,8-difluoroisoquinoline, which lacks a reactive bromine handle .

Synthetic Methodology Cross-Coupling Chemoselectivity

Purity Grade Differentiation vs. Regioisomeric 6-Bromo-1-chloro-8-fluoroisoquinoline

4-Bromo-1-chloro-6,8-difluoroisoquinoline is commercially available at a minimum purity of 98% from major suppliers . In contrast, the regioisomeric analog 6-bromo-1-chloro-8-fluoroisoquinoline (CAS 2411635-02-2) is commonly supplied at 95% purity . The 3% absolute purity difference may be critical for applications requiring high-fidelity starting materials, such as late-stage functionalization in medicinal chemistry or preparation of analytical standards .

Chemical Purity Reproducibility Procurement

Molecular Weight and Bulk Property Differentiation vs. 6,8-Difluoroisoquinoline

4-Bromo-1-chloro-6,8-difluoroisoquinoline has a molecular weight of 278.48 g/mol , which is 113.34 g/mol higher than that of 6,8-difluoroisoquinoline (165.14 g/mol) [1]. This substantial mass difference reflects the presence of both bromine and chlorine atoms, which significantly influence bulk properties such as melting point, boiling point, and solubility . The heavier polyhalogenated scaffold may exhibit different crystallization behavior and solid-state stability compared to the lighter difluoro analog [2].

Physicochemical Properties Solubility Formulation

Optimal Scientific and Industrial Use Cases for 4-Bromo-1-chloro-6,8-difluoroisoquinoline (CAS 1823513-87-6)


Sequential, Site-Selective Derivatization via Orthogonal Cross-Coupling in Medicinal Chemistry

The C4 bromine atom enables initial Suzuki-Miyaura or Buchwald-Hartwig coupling to install an aryl or amine fragment. Subsequently, the C1 chlorine can be displaced via nucleophilic aromatic substitution (SNAr) under basic conditions to introduce a second diverse group. This orthogonal reactivity, made possible by the specific halogen pattern, streamlines the construction of complex, polysubstituted isoquinoline libraries for structure-activity relationship (SAR) studies .

Lipophilicity-Enhanced Probe Design for Cell-Based Assays

With a calculated LogP of 3.9289 , this scaffold is approximately 2-4 times more lipophilic than the non-fluorinated analog 4-bromo-1-chloroisoquinoline (LogP ~3.34-3.65) [1]. This increased lipophilicity may improve passive membrane permeability, making the scaffold a suitable starting point for designing cell-permeable probes, fluorescent dyes, or bioactive molecules intended for intracellular target engagement .

High-Purity Building Block for Late-Stage Functionalization

Supplied at 98% purity , this compound meets the stringent requirements of late-stage functionalization in pharmaceutical development, where impurities can lead to off-target effects or complicate purification. The high purity specification reduces the need for additional purification steps, accelerating synthetic timelines and improving overall yield in multi-step sequences [1].

Electron-Deficient Scaffold for Materials Science and Organocatalysis

The 6,8-difluoro substitution imparts an electron-deficient character to the isoquinoline ring, which can tune the electronic properties of conjugated materials or organocatalysts derived from this scaffold . The polyhalogenated structure also provides multiple handles for further functionalization, enabling the synthesis of ligands for transition-metal catalysis or components for organic electronic devices [1].

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